molecular formula C12H17NO4 B14235731 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide CAS No. 329330-36-1

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide

Katalognummer: B14235731
CAS-Nummer: 329330-36-1
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: MARRNSZYTXDKSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is an organic compound with a complex structure that includes a hydroxymethyl group, a methoxy group, and a phenoxy group attached to a butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide typically involves the reaction of 4-(Hydroxymethyl)-3-methoxyphenol with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-(Hydroxymethyl)-3-methoxyphenol+Butanoyl chlorideThis compound\text{4-(Hydroxymethyl)-3-methoxyphenol} + \text{Butanoyl chloride} \rightarrow \text{this compound} 4-(Hydroxymethyl)-3-methoxyphenol+Butanoyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-[4-(Carboxymethyl)-3-methoxyphenoxy]butanamide.

    Reduction: Formation of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butyric acid
  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanol
  • 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid

Uniqueness

4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide is unique due to its specific functional groups and structural arrangement, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

329330-36-1

Molekularformel

C12H17NO4

Molekulargewicht

239.27 g/mol

IUPAC-Name

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanamide

InChI

InChI=1S/C12H17NO4/c1-16-11-7-10(5-4-9(11)8-14)17-6-2-3-12(13)15/h4-5,7,14H,2-3,6,8H2,1H3,(H2,13,15)

InChI-Schlüssel

MARRNSZYTXDKSI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OCCCC(=O)N)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.